molecular formula C24H31NO4 B2992332 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline CAS No. 861-27-8

1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline

Cat. No.: B2992332
CAS No.: 861-27-8
M. Wt: 397.515
InChI Key: NCVXEYAKRVJMTQ-UHFFFAOYSA-N
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Description

1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline is a complex organic compound belonging to the isoquinoline family. It is characterized by its molecular formula C24H29NO4 and a molecular weight of 395.4914 g/mol . This compound is known for its unique structural features, which include multiple ethoxy groups attached to the phenyl and isoquinoline rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,14-16H,5-8,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVXEYAKRVJMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862501
Record name 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly the dopaminergic and serotonergic pathways. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders.

Comparison with Similar Compounds

1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives such as:

Biological Activity

1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H31NO4
  • Molecular Weight : 395.49 g/mol
  • IUPAC Name : this compound
  • SMILES : CCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC

Biological Activity Overview

The biological activities of this compound include:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Research suggests potential benefits in neurodegenerative diseases due to its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.

This compound may exert its biological effects through several mechanisms:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit AChE activity, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is beneficial for enhancing cognitive function and memory retention in neurodegenerative conditions .
  • Free Radical Scavenging : Its antioxidant properties allow it to neutralize free radicals and reduce oxidative damage in cells .

1. Acetylcholinesterase Inhibition Study

A study focused on the inhibition of AChE by various tetrahydroisoquinoline derivatives highlighted that compounds similar to this compound showed promising AChE inhibitory activity. The IC50 values were reported in the range of 10–20 µM for effective inhibitors .

2. Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of related compounds indicated that this compound could scavenge free radicals effectively. The DPPH radical scavenging assay showed an IC50 value of approximately 15 µg/mL .

3. Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 mg/mL depending on the bacterial strain tested .

Comparative Analysis with Similar Compounds

Compound NameStructureAChE Inhibition IC50 (µM)Antioxidant Activity (IC50 µg/mL)
This compoundStructure1515
6,7-Dihydroxy-1-methyl-tetrahydroisoquinoline-1220
1-Methyl-1H-tetrahydroisoquinoline-1825

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